molecular formula C17H26O11 B1195523 10-Hydroxyloganin

10-Hydroxyloganin

Cat. No. B1195523
M. Wt: 406.4 g/mol
InChI Key: GTEDLLYKAJRTNK-UMHDANERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxyloganin is a terpene glycoside.

Scientific Research Applications

1. Antitumor Agent and Drug Delivery System

10-Hydroxy camptothecin (10-HCPT), closely related to 10-Hydroxyloganin, has been recognized as an effective antitumor agent. Its potential is enhanced through the development of a super macromolecule prodrug: 10-HCPT-hydroxyethyl starch (HES) conjugate. This prodrug demonstrates improved antitumor efficiency, better injection safety, and greater tolerance in in vitro and in vivo studies (Li, Zhao, & Zhao, 2016). Furthermore, a solvent-free method for preparing 10-HCPT nanocrystals offers a promising delivery system, exhibiting enhanced drug accumulation in tumors and improved anticancer efficacy in mice (Yang et al., 2016).

2. Source and Isolation

10-Hydroxyloganin has been isolated from Galium mollugo. It is considered a key biosynthetic intermediate of secoiridoids, obtained for the first time from a natural source (Uesato et al., 1984).

3. Endophytic Fungal Production

Endophytic fungi strains from Apodytes dimidiata produce 10-hydroxycamptothecin, highlighting its potential for the synthesis of anticancer drugs such as topotecan and irinotecan (Shweta et al., 2010).

4. Electrochemical Sensing

A novel electrochemical sensing platform using graphene nanosheets has been developed for sensitive detection of 10-Hydroxycamptothecine, an approach beneficial in clinical practice due to its significant anti-cancer activity (Ye et al., 2018).

properties

Product Name

10-Hydroxyloganin

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

IUPAC Name

methyl (1S,4aS,6S,7S,7aS)-6-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O11/c1-25-15(24)8-5-26-16(11-6(8)2-9(20)7(11)3-18)28-17-14(23)13(22)12(21)10(4-19)27-17/h5-7,9-14,16-23H,2-4H2,1H3/t6-,7+,9+,10-,11+,12-,13+,14-,16+,17+/m1/s1

InChI Key

GTEDLLYKAJRTNK-UMHDANERSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@@H]([C@@H]2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1CC(C2CO)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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